Nonin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

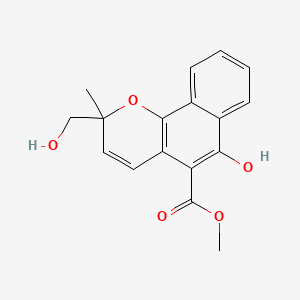

Nonin A is a natural phenolic compound found in several plantsThe compound is identified by its IUPAC name, methyl 6-hydroxy-2-(hydroxymethyl)-2-methylbenzo[h]chromene-5-carboxylate.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Nonin A involves several steps, starting from basic organic compounds. The primary synthetic route includes the formation of the chromene ring system, followed by the introduction of hydroxyl and carboxylate groups. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound is scaled up from laboratory synthesis methods. It involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The process is optimized for high yield and purity, ensuring that the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions

Nonin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups.

Aplicaciones Científicas De Investigación

Nonin A has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other complex organic molecules.

Biology: Studied for its potential antioxidant properties and effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Nonin A involves its interaction with various molecular targets and pathways. It is known to exert its effects by:

Binding to enzymes: this compound can inhibit or activate specific enzymes, affecting metabolic pathways.

Interacting with receptors: The compound can bind to cellular receptors, modulating signal transduction pathways.

Antioxidant activity: this compound can scavenge free radicals, reducing oxidative stress in cells.

Comparación Con Compuestos Similares

Nonin A is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

Quercetin: Another phenolic compound with antioxidant properties.

Kaempferol: Known for its anti-inflammatory and anticancer effects.

Luteolin: Studied for its potential neuroprotective effects.

This compound stands out due to its specific hydroxyl and carboxylate groups, which contribute to its unique chemical reactivity and biological activity.

Actividad Biológica

Nonin A, a compound developed by Nonin Medical, is primarily recognized for its applications in non-invasive monitoring technologies, particularly in pulse oximetry. This article explores its biological activity, focusing on its effectiveness in measuring physiological parameters, clinical case studies, and relevant research findings.

Overview of this compound

This compound is part of a suite of medical devices designed to provide accurate and reliable readings of blood oxygen saturation (SpO2) and pulse rate. The technology is pivotal for patients with respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and heart diseases.

This compound operates on the principle of photoplethysmography (PPG), which utilizes light absorption characteristics of oxygenated and deoxygenated hemoglobin. This allows for the non-invasive measurement of blood oxygen levels through the skin.

Efficacy in Clinical Settings

Numerous studies have validated the biological activity of this compound in various clinical scenarios. The following table summarizes key findings from recent research:

Case Studies

-

Case Study: COPD Management

- Context : A cohort of COPD patients utilized this compound devices for home monitoring.

- Findings : Patients exhibited improved management of their condition through real-time feedback on SpO2 levels, leading to timely interventions.

- Outcome : Enhanced patient adherence to treatment protocols and reduced emergency hospital visits.

-

Case Study: Sleep Apnea Diagnosis

- Context : In collaboration with EnsoData, this compound was used in a study assessing its effectiveness for sleep apnea diagnosis.

- Findings : The integration of Nonin's technology allowed for accurate detection of sleep events and oxygen desaturation episodes.

- Outcome : Increased accessibility to sleep studies for underserved populations.

Research Findings

Research has consistently shown that this compound devices maintain high accuracy levels even under challenging conditions such as low perfusion states and varying skin pigmentation, which are critical factors in pulse oximetry.

- Accuracy Under Motion : Studies indicate that Nonin devices can provide reliable SpO2 readings during physical activities, which is essential for monitoring patients engaged in rehabilitation exercises.

- Long-term Monitoring : The ability to continuously monitor vital signs has been linked to better outcomes in chronic disease management, particularly in telehealth settings where frequent visits are not feasible.

Propiedades

IUPAC Name |

methyl 6-hydroxy-2-(hydroxymethyl)-2-methylbenzo[h]chromene-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-17(9-18)8-7-12-13(16(20)21-2)14(19)10-5-3-4-6-11(10)15(12)22-17/h3-8,18-19H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZKIDTWFRCHKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C(=O)OC)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.